molecular formula C36H32ClFN2O2 B10795956 [3-(4-tert-butylphenyl)-11-(4-fluorophenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](2-chlorophenyl)methanone

[3-(4-tert-butylphenyl)-11-(4-fluorophenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](2-chlorophenyl)methanone

Cat. No.: B10795956
M. Wt: 579.1 g/mol
InChI Key: HIDBFCAYHFMHLE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MMV011436 involves multiple steps, typically starting with the preparation of intermediate compounds. The exact synthetic route can vary, but it generally involves the use of organic solvents and reagents under controlled conditions. The reaction conditions often include specific temperatures, pH levels, and catalysts to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of MMV011436 would likely involve scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions for larger batches, ensuring the purity of the final product, and implementing quality control measures. The use of automated systems and advanced analytical techniques would be essential to maintain consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

MMV011436 can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.

    Reduction: This involves the gain of electrons and is typically carried out using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Common Reagents and Conditions

Common reagents used in the reactions of MMV011436 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and pH levels to achieve the desired outcomes .

Major Products

The major products formed from the reactions of MMV011436 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

MMV011436 has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study various chemical reactions and mechanisms.

    Biology: MMV011436 is investigated for its potential biological activities, including its role as an antimalarial agent.

    Medicine: Research is ongoing to explore its therapeutic potential in treating diseases, particularly those caused by parasites.

    Industry: The compound is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of MMV011436 involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby inhibiting their activity. This can lead to the disruption of essential biological processes in target organisms, such as parasites .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to MMV011436 include:

  • MMV665820
  • MMV000753
  • MMV665786
  • MMV000662
  • MMV666108

Uniqueness

What sets MMV011436 apart from these similar compounds is its specific chemical structure and the unique biological activities it exhibits. While other compounds may share some structural similarities, MMV011436 has distinct properties that make it particularly effective in certain applications .

Properties

Molecular Formula

C36H32ClFN2O2

Molecular Weight

579.1 g/mol

IUPAC Name

9-(4-tert-butylphenyl)-5-(2-chlorobenzoyl)-6-(4-fluorophenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C36H32ClFN2O2/c1-36(2,3)25-16-12-22(13-17-25)24-20-30-33(32(41)21-24)34(23-14-18-26(38)19-15-23)40(31-11-7-6-10-29(31)39-30)35(42)27-8-4-5-9-28(27)37/h4-19,24,34,39H,20-21H2,1-3H3

InChI Key

HIDBFCAYHFMHLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)C5=CC=CC=C5Cl)C6=CC=C(C=C6)F)C(=O)C2

Origin of Product

United States

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